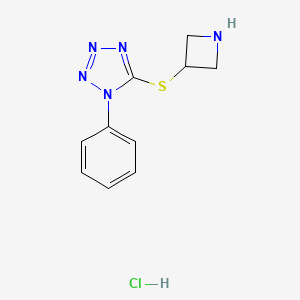

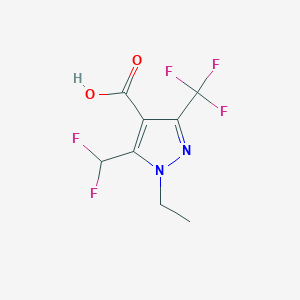

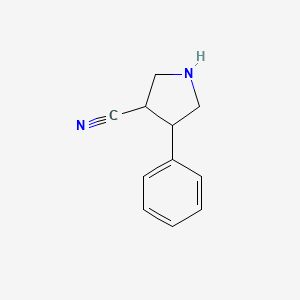

5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride

Overview

Description

Azetidine is a four-membered heterocyclic compound containing nitrogen. It is known for its use in various chemical and pharmaceutical applications . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It’s known for its strong nucleophilic properties. Phenyl groups are common in organic chemistry, often contributing to the stability and aromaticity of molecules. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and are known for their energetic properties and use in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, a phenyl ring, and a tetrazole ring, all connected by single bonds and a sulfanyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially result in the compound having a relatively high melting point and being highly soluble in water .Scientific Research Applications

Synthesis and Biological Activities

Some azetidinone derivatives have been synthesized from Schiff bases of 5-phenyltetrazole, showing significant activity against bacteria and fungi. These include azetidin-2-one derivatives synthesized through cyclocondensation of Schiff bases with chloroacetylchloride (Mohite & Bhaskar, 2011).

Antimicrobial Applications

A variety of azetidinone derivatives have been synthesized and evaluated for antimicrobial activity. For example, some azetidin-2-ones showed significant antimicrobial activity against various strains, including S. typhi, A. niger, and C. albicans (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).

Synthesis of Novel Derivatives

Novel derivatives of azetidinone, such as 5-{[(1-Aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles, have been synthesized through the click reaction. These derivatives displayed moderate to good antimicrobial activity compared to standard drugs (Thotla, Noole, Kedika, & Reddy, 2020).

Anti-inflammatory and Analgesic Activity

Azetidinones scaffolds have been synthesized with quinoline derivatives and evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory and analgesic activity (Gupta & Mishra, 2016).

Crystal Structure Analysis

X-ray crystallography has been used to determine the structures of certain tetrazole derivatives, providing insights into their molecular orientation and interaction within the active site of enzymes, such as cyclooxygenase-2 (Al-Hourani et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(azetidin-3-ylsulfanyl)-1-phenyltetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5S.ClH/c1-2-4-8(5-3-1)15-10(12-13-14-15)16-9-6-11-7-9;/h1-5,9,11H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIJYTSTWIMUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=NN=NN2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azetidin-3-ylsulfanyl)-1-phenyl-1H-1,2,3,4-tetrazole hydrochloride | |

CAS RN |

1864051-96-6 | |

| Record name | 1H-Tetrazole, 5-(3-azetidinylthio)-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864051-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

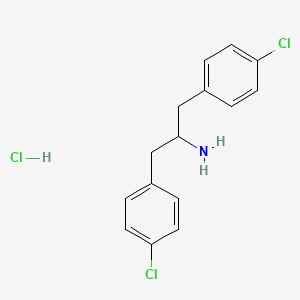

![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)

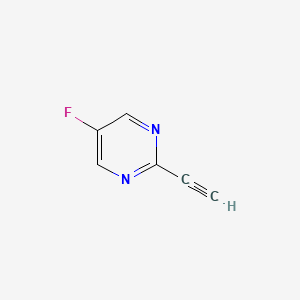

![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

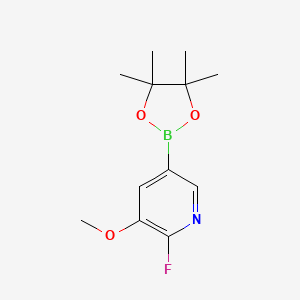

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)